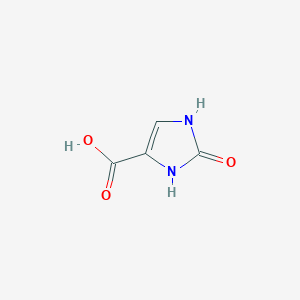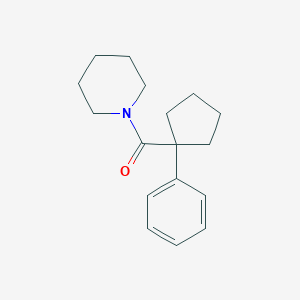
Piperidine, 1-((1-phenylcyclopentyl)carbonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine, 1-((1-phenylcyclopentyl)carbonyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a cyclic amine that contains a five-membered ring with one nitrogen atom and has various uses in the pharmaceutical industry. In
作用机制
The mechanism of action of piperidine, 1-((1-phenylcyclopentyl)carbonyl)- is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. It has also been shown to modulate the activity of neurotransmitters and protect neurons from damage.
生化和生理效应
Piperidine, 1-((1-phenylcyclopentyl)carbonyl)- has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in inflammation. It also inhibits the growth of tumor cells and induces apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid, a protein that is associated with Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using piperidine, 1-((1-phenylcyclopentyl)carbonyl)- in lab experiments is its potential to be developed into a new drug for the treatment of various diseases. Its anti-inflammatory, anti-tumor, and neuroprotective activities make it a promising candidate for drug development. However, one of the limitations of using piperidine, 1-((1-phenylcyclopentyl)carbonyl)- in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
未来方向
There are several future directions for research on piperidine, 1-((1-phenylcyclopentyl)carbonyl)-. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research can be conducted to optimize the synthesis method of piperidine, 1-((1-phenylcyclopentyl)carbonyl)- and develop new derivatives with improved properties. Finally, further studies are needed to determine the safety and efficacy of this compound in animal and human trials.
Conclusion
Piperidine, 1-((1-phenylcyclopentyl)carbonyl)- is a chemical compound that has potential applications in the field of medicine. Its anti-inflammatory, anti-tumor, and neuroprotective activities make it a promising candidate for drug development. While there are still limitations and unknowns about the compound, further research can help to better understand its mechanism of action and potential uses, leading to the development of new drugs and therapies.
合成方法
The synthesis of piperidine, 1-((1-phenylcyclopentyl)carbonyl)- can be achieved through several methods, including the reaction of 1-phenylcyclopentene with phthalimide, followed by the reduction of the resulting N-phthalimido-1-phenylcyclopentane with sodium borohydride. Another method involves the reaction of 1-phenylcyclopentene with phosgene to form 1-phenylcyclopentyl chloroformate, which is then treated with piperidine to yield piperidine, 1-((1-phenylcyclopentyl)carbonyl)-.
科学研究应用
Piperidine, 1-((1-phenylcyclopentyl)carbonyl)- has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs. Studies have also shown that piperidine, 1-((1-phenylcyclopentyl)carbonyl)- has neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
102207-07-8 |
|---|---|
产品名称 |
Piperidine, 1-((1-phenylcyclopentyl)carbonyl)- |
分子式 |
C17H23NO |
分子量 |
257.37 g/mol |
IUPAC 名称 |
(1-phenylcyclopentyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C17H23NO/c19-16(18-13-7-2-8-14-18)17(11-5-6-12-17)15-9-3-1-4-10-15/h1,3-4,9-10H,2,5-8,11-14H2 |
InChI 键 |
HQFHUOULUZHWII-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2(CCCC2)C3=CC=CC=C3 |
规范 SMILES |
C1CCN(CC1)C(=O)C2(CCCC2)C3=CC=CC=C3 |
其他 CAS 编号 |
102207-07-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



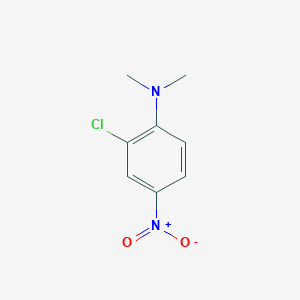
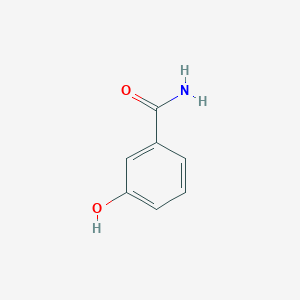
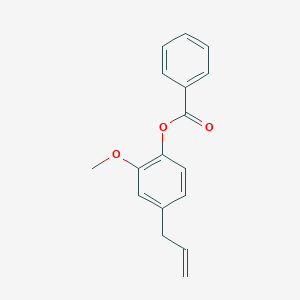
![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)
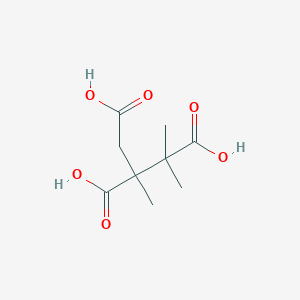
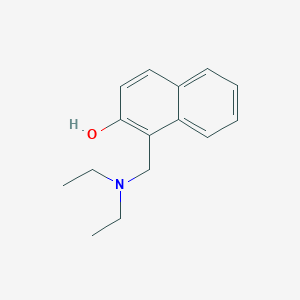
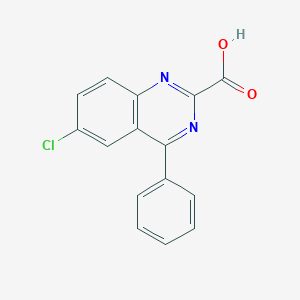
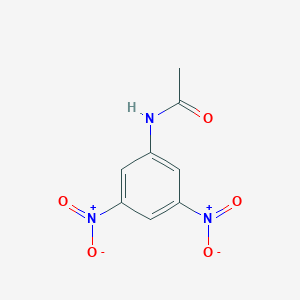
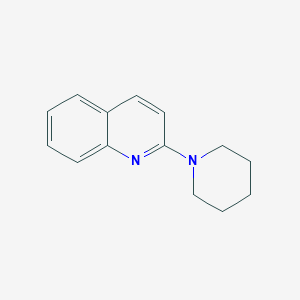
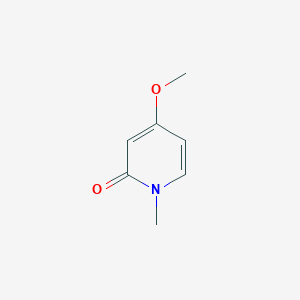
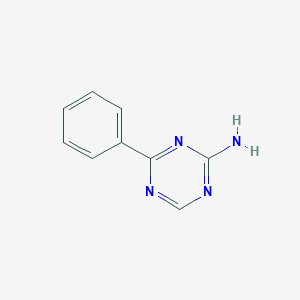
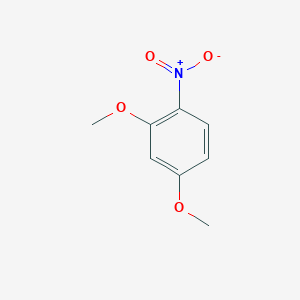
![6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B181230.png)
